molecular formula C17H23NO6 B12329428 D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester

D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester

Cat. No.: B12329428
M. Wt: 337.4 g/mol
InChI Key: NUIFLNFKKJEVGU-CYBMUJFWSA-N
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Description

D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester is a synthetic compound derived from D-Aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester typically involves the esterification of D-Aspartic acid with N-methyl-N-[(phenylmethoxy)carbonyl] and 4-(1,1-dimethylethyl) groups. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in neurotransmitter regulation and neural signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptor sites, mimicking the action of natural neurotransmitters. This interaction can modulate neural signaling and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester is unique due to its specific ester groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)21)18(4)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m1/s1

InChI Key

NUIFLNFKKJEVGU-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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